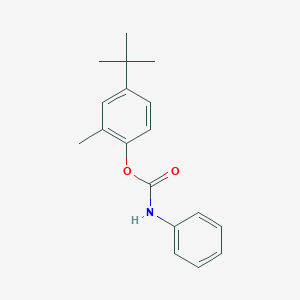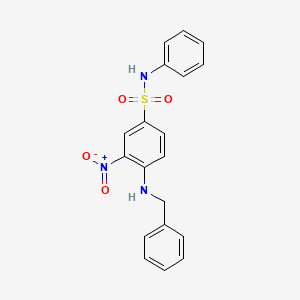![molecular formula C19H20N2O2S B4965153 10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B4965153.png)
10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one is a fascinating spiro compound with a unique structural arrangement, making it a subject of interest in various fields of scientific research. This compound's structure combines elements of quinazoline and thiazine, which contributes to its distinctive chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes
The synthesis of 10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one can be achieved through a multi-step process:
Initial Reaction: : The formation begins with the reaction of a suitable benzoquinazoline derivative with a thiazine precursor under controlled conditions.
Cyclization: : A cyclization step follows, where the reaction mixture is subjected to specific catalysts and temperatures to form the spiro compound.
Hydroxylation: : The final hydroxylation step involves adding a hydroxyl group to the spiro compound, requiring precise reagents and conditions.
Industrial Production
On an industrial scale, the production of this compound involves optimizing the reaction conditions for larger batches. This includes:
Reactors: : Use of continuous flow reactors for better control and efficiency.
Catalysts: : Employment of industrial catalysts to speed up the reaction and increase yield.
Purification: : Advanced purification techniques like recrystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : Converts the hydroxyl group to a carbonyl group.
Reduction: : Can reduce the quinazoline moiety to its dihydro form.
Substitution: : Substitutes at the nitrogen or sulfur atoms in the thiazine ring.
Common Reagents and Conditions
Oxidizing Agents: : Use of agents like potassium permanganate for oxidation reactions.
Reducing Agents: : Sodium borohydride is commonly used for reduction.
Substitution Reactions: : Typically, halogenated reagents under mild heating conditions.
Major Products
Oxidation Product: : The major product is the ketone form of the compound.
Reduction Product: : The dihydro derivative of the quinazoline ring.
Substitution Products: : Varies depending on the substituent introduced, leading to a range of functionalized spiro compounds.
Wissenschaftliche Forschungsanwendungen
10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one has significant applications in several fields:
Chemistry: : Used as a building block in synthetic organic chemistry to create complex molecules.
Biology: : Serves as a probe for studying molecular interactions and pathways in biological systems.
Medicine: : Investigated for its potential therapeutic effects in various diseases due to its unique biological activity.
Industry: : Employed in the development of advanced materials and catalysts.
Wirkmechanismus
The compound's mechanism of action often involves:
Molecular Targets: : Interacts with specific enzymes or receptors in biological systems, altering their activity.
Pathways: : Modulates key biochemical pathways, which can lead to therapeutic effects or changes in cellular behavior.
Vergleich Mit ähnlichen Verbindungen
Compared to other spiro compounds, 10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one stands out due to:
Structural Uniqueness: : The combination of quinazoline and thiazine rings in a spiro arrangement is relatively rare.
Functional Diversity: : Exhibits a wide range of chemical reactivity and biological activity.
List of Similar Compounds
Spirooxindoles: : Known for their biological activity and use in drug development.
Spiroquinazolines: : Similar in structure but with different substituents and properties.
Spirothiazines: : Another class of compounds with thiazine rings, but differing in the overall molecular architecture.
Well, there you go. That’s a pretty thorough breakdown. What do you think?
Eigenschaften
IUPAC Name |
14-hydroxyspiro[16-thia-12,18-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,17-pentaene-9,1'-cyclopentane]-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c22-13-10-21-17(23)15-16(20-18(21)24-11-13)14-6-2-1-5-12(14)9-19(15)7-3-4-8-19/h1-2,5-6,13,22H,3-4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNJEMYCYKTNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)N5CC(CSC5=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~2~-(3-chloro-2-methylphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4965071.png)
![N,N'-[methanediylbis(2-hydroxybenzene-4,1-diyl)]bis(2-fluorobenzamide)](/img/structure/B4965078.png)


![(5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4965108.png)
![(4E)-4-[(5-bromofuran-2-yl)methylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5-one](/img/structure/B4965116.png)
![[4-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone](/img/structure/B4965128.png)
![1-(2-methylphenyl)-4-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4965144.png)

![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4965158.png)
![ethyl 2-[(5E)-2,4-dioxo-5-(thiophen-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B4965172.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4965186.png)
![4-chloro-N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide](/img/structure/B4965188.png)
![1-(1-Adamantyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide](/img/structure/B4965198.png)
